molecular formula C31H51N5O11S B606148 Biotin-PEG6-Mal CAS No. 1808990-66-0

Biotin-PEG6-Mal

Cat. No.: B606148
CAS No.: 1808990-66-0
M. Wt: 701.833
InChI Key: ILVNKONXZBFCPD-QRQMUESOSA-N
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Description

Biotin-PEG6-Mal: is a compound that serves as a biotinylation linker. It consists of a biotin molecule connected to a maleimide group through a polyethylene glycol (PEG) spacer. This compound is particularly useful in biochemical applications due to its ability to react specifically with sulfhydryl groups, forming stable thioether linkages. The PEG spacer enhances the solubility of the compound in aqueous solutions and reduces steric hindrance during binding to avidin or streptavidin molecules .

Mechanism of Action

Target of Action

Biotin-PEG6-Mal is a maleimide biotinylation linker . Its primary targets are sulfhydryl groups . These groups are found in many biological molecules, including proteins, where they are present in the amino acid cysteine .

Mode of Action

This compound interacts with its targets by forming a thioether linkage . This reaction occurs specifically with sulfhydryl groups at a pH of 6.5-7.5 . The compound also contains a hydrophilic PEG spacer, which increases the aqueous solubility of the molecules conjugated to the biotin compound . This spacer also helps to minimize steric hindrance involved with the binding to avidin molecules .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving proteins with sulfhydryl groups . By forming a thioether linkage with these groups, this compound can alter the structure and function of these proteins . The exact downstream effects would depend on the specific proteins targeted.

Pharmacokinetics

The presence of the hydrophilic peg spacer suggests that the compound may have good solubility in aqueous environments This could potentially enhance its bioavailability

Result of Action

The result of this compound’s action is the formation of a stable, irreversible thioether linkage with sulfhydryl groups . This can lead to changes in the structure and function of the targeted proteins . The exact molecular and cellular effects would depend on the specific proteins targeted.

Action Environment

The action of this compound is influenced by the pH of the environment . The compound reacts specifically with sulfhydryl groups at a pH of 6.5-7.5 . . Other environmental factors that could potentially influence the compound’s action, efficacy, and stability include temperature and the presence of other chemical species.

Biochemical Analysis

Biochemical Properties

Biotin-PEG6-Mal plays a significant role in biochemical reactions. It reacts with sulfhydryl groups specifically to form a thioether linkage . This reaction typically occurs at a pH of 6.5-7.5 . The compound interacts with various enzymes and proteins, particularly those involved in the ubiquitin-proteasome system . The nature of these interactions is largely determined by the specific ligands attached to the this compound molecule .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of PROTACs . PROTACs are designed to selectively degrade target proteins , thereby influencing cell function. This can impact cell signaling pathways, gene expression, and cellular metabolism. The specific effects of this compound will depend on the target protein and the nature of the PROTAC.

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound serves as this linker, enabling the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on the stability of the PROTACs it helps to form

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway through its role in the formation of PROTACs It interacts with E3 ubiquitin ligases and target proteins, potentially affecting metabolic flux or metabolite levels

Subcellular Localization

The subcellular localization of this compound is likely to depend on the specific PROTAC in which it is incorporated This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin-PEG6-Mal is synthesized through a series of chemical reactions that involve the conjugation of biotin to a PEG chain, followed by the attachment of a maleimide group. The typical reaction conditions include:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized to ensure high yield and purity, typically exceeding 95%. The compound is then lyophilized and stored under controlled conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG6-Mal primarily undergoes:

Common Reagents and Conditions:

Major Products: The major product of these reactions is a biotinylated molecule with a stable thioether linkage, which can be used for various biochemical assays and applications .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H51N5O11S/c37-26(4-2-1-3-25-30-24(23-48-25)34-31(41)35-30)32-8-11-42-13-15-44-17-19-46-21-22-47-20-18-45-16-14-43-12-9-33-27(38)7-10-36-28(39)5-6-29(36)40/h5-6,24-25,30H,1-4,7-23H2,(H,32,37)(H,33,38)(H2,34,35,41)/t24-,25-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVNKONXZBFCPD-QRQMUESOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51N5O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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